N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide
Description
Rational Design Principles for Multifunctional Heterocyclic Systems
The structural complexity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide arises from deliberate hybridization strategies that address three key challenges in modern pharmacophore development:
Multitarget Engagement : The benzo[de]isoquinoline-1,3-dione core (present in the compound) shares structural homology with known bromodomain inhibitors, while the sulfonamide group provides potential carbonic anhydrase inhibition. This dual-target capability exemplifies the "privileged scaffold" approach, where hybrid systems simultaneously modulate disparate biological pathways.
Enhanced Binding Affinity : Molecular modeling studies of analogous hybrids demonstrate that the planar benzo[de]isoquinoline system enables π-π stacking interactions with aromatic residues in enzyme active sites, while the sulfonamide's sulfonyl group forms hydrogen bonds with backbone amides. The tetrahydrothiophene sulfone moiety introduces stereochemical complexity that may improve target selectivity.
ADMET Optimization : Incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl group addresses the solubility limitations of traditional sulfonamides. Quantum mechanical calculations on similar sulfone-containing compounds show reduced LogP values compared to non-sulfonated analogs (-0.3 vs. +1.8), suggesting improved aqueous solubility.
Table 1: Key Structural Motifs and Their Proposed Biological Roles in the Hybrid Compound
The synthetic pathway to such hybrids typically involves sequential coupling reactions. For instance, 4-(2-aminoethyl)benzenesulfonamide intermediates can undergo nucleophilic acyl substitution with activated benzo[de]isoquinoline-dione derivatives, followed by sulfone oxidation. Recent advances in flow chemistry have reduced reaction times for similar multistep syntheses from 72 hours to <12 hours while maintaining yields above 85%.
Historical Evolution of Sulfonamide-Containing Pharmacophores in Target Discovery
The development of sulfonamide hybrids traces a clear trajectory from early antibacterial agents to modern multitarget therapeutics:
1930s-1950s : First-generation sulfonamides like sulfanilamide established the importance of the sulfamoyl (-SO2NH2) group for antimicrobial activity through dihydropteroate synthase inhibition. Structural simplicity limited target scope and led to widespread resistance.
1980s-2000s : Second-generation derivatives incorporated heterocyclic appendages, exemplified by sulfamethoxazole (paired with trimethoprim). X-ray crystallography revealed that these modifications enabled allosteric modulation of targets beyond the primordial enzyme binding pocket.
2010s-Present : Third-generation hybrids like the subject compound employ strategic fusion of sulfonamides with complex heterocycles. This evolution responds to the need for polypharmacology in treating multifactorial diseases. For example, benzo[de]isoquinoline-containing sulfonamides show 50-100 nM IC50 values against both carbonic anhydrase IX and BRPF1 bromodomains in biochemical assays.
The table below highlights critical milestones in sulfonamide hybrid development:
Table 2: Milestones in Sulfonamide-Based Hybrid Pharmacophore Development
Modern synthetic techniques like continuous flow hydrogenation and enzymatic resolution have enabled the production of chiral sulfonamide hybrids with >99% enantiomeric excess, addressing earlier challenges in stereochemical control. Computational fragment-based drug design (FBDD) now guides the selection of hybrid components, with machine learning models predicting binding affinities for sulfonamide-heterocycle combinations against 400+ biological targets.
Properties
IUPAC Name |
4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S2/c27-23-20-5-1-3-17-4-2-6-21(22(17)20)24(28)26(23)13-11-16-7-9-19(10-8-16)34(31,32)25-18-12-14-33(29,30)15-18/h1-10,18,25H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCASLIJSPRTAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=C(C=C2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 457.5 g/mol. The structure features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that compounds containing sulfonamide moieties exhibit significant antitumor properties. A study demonstrated that similar compounds could inhibit cancer cell proliferation by inducing apoptosis through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
2. Antimicrobial Properties
Sulfonamides are traditionally known for their antimicrobial effects. The compound may exhibit similar properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism has been well-documented in other sulfonamide derivatives .
3. Potassium Channel Activation
Recent studies have identified the compound's potential as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. This activity can lead to hyperpolarization of the cell membrane, which is beneficial in treating conditions such as cardiac arrhythmias and neurological disorders .
Case Studies and Research Findings
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer cell proliferation and bacterial growth.
- Modulation of Ion Channels : Activating GIRK channels to influence cellular excitability and neurotransmitter release.
- Induction of Apoptosis : Promoting programmed cell death in malignant cells through mitochondrial pathways.
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds with similar structural characteristics exhibit various pharmacological properties:
- Anticancer Activity : Early studies suggest that derivatives of benzo[de]isoquinoline have potential anticancer effects. The incorporation of the sulfonamide group may enhance this activity by improving solubility and bioavailability.
- Antimicrobial Properties : Compounds containing thiophene and sulfonamide groups have shown promise as antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance.
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of sulfonamide derivatives found that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action was hypothesized to involve the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of thiophene-containing compounds demonstrated that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group was crucial for enhancing the antimicrobial potency.
Synthesis and Mechanism of Action
The synthesis of this compound can be approached through several chemical reactions involving:
- Condensation Reactions : Combining thiophene derivatives with benzo[de]isoquinoline precursors.
- Functionalization : Modifying existing compounds to introduce the sulfonamide group.
The exact mechanism by which this compound exerts its biological effects remains under investigation but may involve interaction with specific cellular targets or pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives (Table 1):
Key Observations :
- The benzo[de]isoquinolinone moiety in the target compound distinguishes it from chromenone-based analogues (e.g., CAS 923112-79-2), which lack fused aromatic systems.
- Substituents like the tetrahydrothiophene dioxide ring and sulfonamide group enhance polarity compared to benzamide derivatives (e.g., CAS 923191-98-4) .
Bioactivity and Target Interactions
- Bioactivity Clustering: highlights that structurally similar compounds cluster into groups with analogous bioactivity profiles. For instance, sulfonamide derivatives often target carbonic anhydrases or proteases, while chromenones exhibit kinase inhibition .
- Computational Predictions: Tanimoto Similarity: Using MACCS or Morgan fingerprints (), the target compound likely shows moderate similarity (Tanimoto >0.5) to benzo[de]isoquinolinone derivatives but lower scores (<0.3) against chromenones due to core structural differences . Molecular Docking: The benzo[de]isoquinolinone core may favor interactions with hydrophobic enzyme pockets (e.g., poly(ADP-ribose) polymerase), while sulfonamides could engage polar residues .
Analytical Comparisons
- MS/MS Fragmentation: Molecular networking () suggests that the target compound would cluster with other benzo[de]isoquinolinone derivatives due to shared parent ion fragmentation patterns (cosine score >0.7). Chromenone-based analogues would form distinct clusters .
- Solubility and LogP : The sulfonamide group and tetrahydrothiophene dioxide ring likely improve aqueous solubility compared to lipophilic benzamide derivatives (e.g., CAS 923140-48-1) .
Q & A
Q. How can stability issues in aqueous buffers be systematically addressed?
- Methodological Answer :
- Forced degradation studies : Expose the compound to pH 1–13, UV light, and 40°C/75% RH; analyze degradation products via LC-MS .
- Stabilizer screening : Test antioxidants (e.g., ascorbic acid) or chelators (EDTA) to inhibit hydrolysis of the dioxo group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
